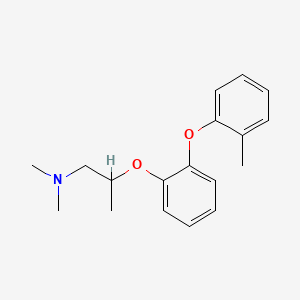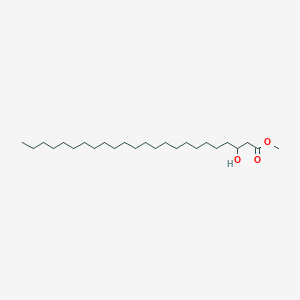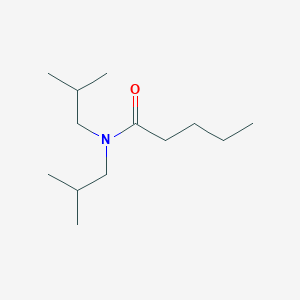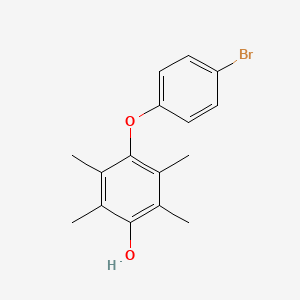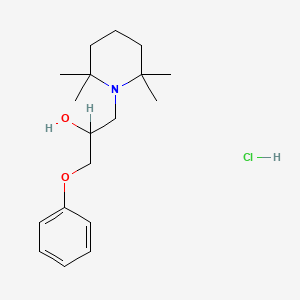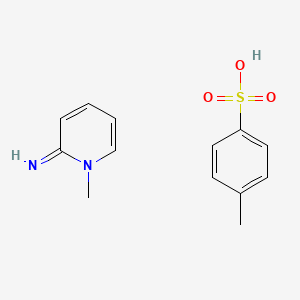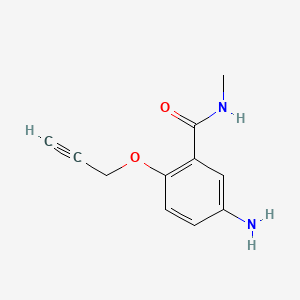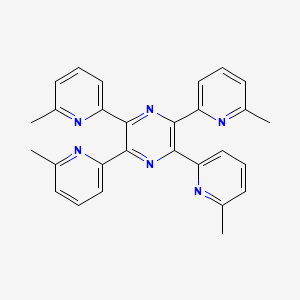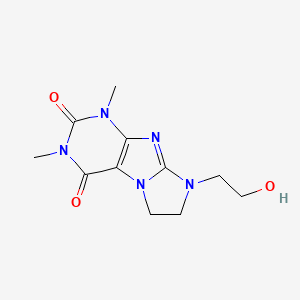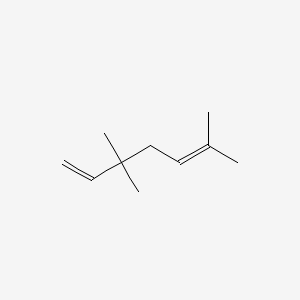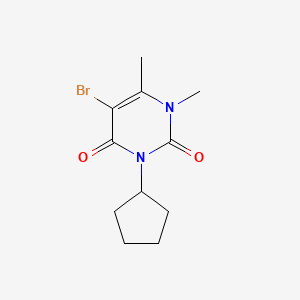
1,1'-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C16H16Br2 It is characterized by the presence of two bromobenzene groups attached to a central 2-methylprop-1-ene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with isobutylene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include hydrocarbons with reduced bromine content.
Scientific Research Applications
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the central 2-methylprop-1-ene moiety can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene): Similar structure but with tert-butyl groups instead of bromine atoms.
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of bromine atoms.
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and behavior in various chemical and biological systems.
Properties
CAS No. |
26957-40-4 |
|---|---|
Molecular Formula |
C16H14Br2 |
Molecular Weight |
366.09 g/mol |
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C16H14Br2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,1-2H3 |
InChI Key |
RTFCDGGKHPRZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
